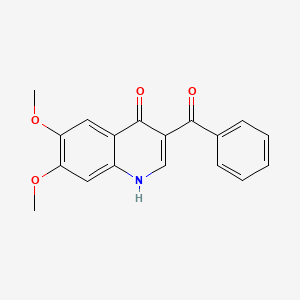

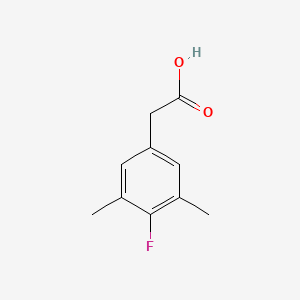

4-Fluoro-3,5-dimethylphenylacetic acid

説明

“4-Fluoro-3,5-dimethylphenylacetic acid” is a chemical compound with the CAS Number: 1000544-58-0 . It has a molecular weight of 182.19 and its IUPAC name is (4-fluoro-3,5-dimethylphenyl)acetic acid .

Molecular Structure Analysis

The InChI code for “4-Fluoro-3,5-dimethylphenylacetic acid” is 1S/C10H11FO2/c1-6-3-8(5-9(12)13)4-7(2)10(6)11/h3-4H,5H2,1-2H3,(H,12,13) . This indicates the presence of a fluorine atom and two methyl groups on the phenyl ring, and a carboxylic acid group attached to the ring.Physical And Chemical Properties Analysis

“4-Fluoro-3,5-dimethylphenylacetic acid” is a solid at ambient temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available resources.科学的研究の応用

Fluorescence and Biosensing Applications

Fluorescent Amino Acids in Protein Studies : The fluorescent amino acid 2-amino-3-(5-(dimethylamino)naphthalene-1-sulfonamide)propanoic acid (dansylalanine) has been genetically encoded in Saccharomyces cerevisiae. It aids in studying protein structure, dynamics, and interactions, both in vitro and in vivo (Summerer et al., 2006).

Design of Fluorescein-based Fluorescence Probes : Research on fluorescein derivatives, including the study of fluorescein-based fluorescence probes, highlights the role of photoinduced electron transfer processes in determining their fluorescence properties. This research aids in the development of probes for detecting specific biomolecules (Tanaka et al., 2001).

Fluoro Amino Acids in Protein Engineering : Fluoro amino acids are valuable in protein engineering due to the properties of the fluorine atom. These amino acids, including 4-fluoro-L-threonine, are used to fluorinate proteins, impacting their stability, folding, activity, and fluorescence characteristics (Odar et al., 2015).

Development of Environment-Sensitive Fluorophores : The synthesis of 6-N,N-dimethylamino-2,3-naphthalimide (6DMN) demonstrates its utility as a biological probe, with emission in the 500-600 nm range and sensitivity to environmental polarity changes. This fluorophore is useful for studying protein-protein interactions (Vázquez et al., 2005).

Analytical and Environmental Applications

Sonochemical Degradation of Pollutants : Research into the sonochemical degradation of various organic pollutants, including 4-fluoro-3,5-dimethylphenol, shows effective mineralization rates and the release of fluoride ions. This study contributes to understanding remediation methods for environmental pollutants (Goskonda et al., 2002).

Chemical Sensors for Mercury Ions : A novel fluoroionophore, 5-p-[[4-(10',15',20'-triphenyl-5'-porphinato) phenyloxyl]-1-butyloxyl]phenyl-10,15,20-triphenylporphine (DTPP), has been developed for Hg(II)-sensitive optical fiber chemical sensors. This sensor, based on fluorescence quenching, demonstrates high selectivity for Hg(II) over other metal cations (Zhang et al., 2002).

Synthetic Chemistry and Drug Development

Synthesis of Novel Antiproliferative Agents : The synthesis of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives and their evaluation for antiproliferative activity demonstrates the potential of fluoro-compounds in developing new treatments for various cancers (Prasad et al., 2009).

Biologically Active Molecule Encapsulation : Studies on the encapsulation of bioactive molecules in metal-organic frameworks for controlled drug delivery systems highlight the potential of fluoro compounds in topical drug delivery, particularly in cancer therapy and antibacterial treatments (Noorian et al., 2020).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 , indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. The precautionary statements are P271, P261, and P280 , suggesting to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/protective clothing/eye protection/face protection.

将来の方向性

As for future directions, while specific information for “4-Fluoro-3,5-dimethylphenylacetic acid” is not available, fluorinated compounds, in general, have been gaining attention in various fields including pharmaceuticals, agrochemicals, and materials science due to their unique properties . Therefore, research into the synthesis, properties, and applications of such fluorinated compounds is expected to continue.

特性

IUPAC Name |

2-(4-fluoro-3,5-dimethylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO2/c1-6-3-8(5-9(12)13)4-7(2)10(6)11/h3-4H,5H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVZWAVFWDGHWDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1F)C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-3,5-dimethylphenylacetic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[6-oxo-3-(2-thienyl)pyridazin-1(6H)-yl]butanoic acid](/img/structure/B1393282.png)

![Benzo[c][1,2]oxaborole-1,6(3H)-diol](/img/structure/B1393284.png)

![Spiro[cyclohexane-1,3'-indoline]-5'-carboxylic acid](/img/structure/B1393288.png)

![2-(diethoxymethyl)-5,6-difluoro-1-methyl-1H-benzo[d]imidazole](/img/structure/B1393290.png)

![1H-Pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B1393292.png)

![{[5-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}acetic acid](/img/structure/B1393298.png)